molecular formula C14H9N3 B8671957 4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile CAS No. 102676-37-9

4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile

Cat. No. B8671957
M. Wt: 219.24 g/mol
InChI Key: ZRBDYBQIBBZJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102676-37-9

Product Name

4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

4-imidazo[1,5-a]pyridin-5-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h1-7,9-10H

InChI Key

ZRBDYBQIBBZJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.1 g of 5-(p-tert-butylaminocarbonylphenyl)imidazo[1,5-a]pyridine in 3 ml of toluene is treated with 40 μl of phosphorus oxychloride at 90° for 5 h. The solvent is evaporated and the residue is redissolved in 30 ml of chloroform at 0°. An ice-cold ammonium hydroxide solution is added and the organic phase is separated, dried over sodium sulfate and evaporated. The residue is chromatographed on silica with ethyl acetate to yield the title compound, m.p. 117°-118°.
Name
5-(p-tert-butylaminocarbonylphenyl)imidazo[1,5-a]pyridine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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